molecular formula C6H9N3O4S B13096156 N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide

Cat. No.: B13096156
M. Wt: 219.22 g/mol
InChI Key: SRLHTUPQSXMMQW-UHFFFAOYSA-N
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Description

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research, particularly for its potential in oncology and cell biology studies. The dihydropyrimidine (DHPM) scaffold is a privileged structure in drug discovery, known for its wide range of therapeutic properties, including anticancer activity . This specific compound features a methanesulfonamide group, a functional moiety present in several biologically active molecules. For instance, related styrylsulfonyl methylpyridine compounds with methanesulfonamide groups have demonstrated potent growth inhibitory activity in vitro, causing significant G2/M arrest in cancer cells and subsequent apoptosis . Researchers may investigate this compound as a potential inhibitor of tubulin polymerization, a mechanism utilized by other methanesulfonamide derivatives to interfere with mitotic spindle assembly, leading to misalignment of chromosomes and multipolar spindles in cancer cells . The structural features of this pyrimidine derivative make it a valuable intermediate or target molecule for exploring novel signaling pathway inhibitors and for synthesizing more complex heterocyclic compounds . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H9N3O4S

Molecular Weight

219.22 g/mol

IUPAC Name

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methanesulfonamide

InChI

InChI=1S/C6H9N3O4S/c1-3-4(9-14(2,12)13)5(10)8-6(11)7-3/h9H,1-2H3,(H2,7,8,10,11)

InChI Key

SRLHTUPQSXMMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide typically involves the reaction of 2,4-dihydroxy-6-methylpyrimidine with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

2,4-dihydroxy-6-methylpyrimidine+methanesulfonyl chlorideThis compound+HCl\text{2,4-dihydroxy-6-methylpyrimidine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,4-dihydroxy-6-methylpyrimidine+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the sulfonamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with nucleic acids.

Medicine:

  • Explored for its potential as an antimicrobial agent.
  • Evaluated for its anti-inflammatory properties.

Industry:

  • Used in the production of dyes and pigments.
  • Applied in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include sulfonamide-functionalized pyrimidine derivatives reported in the literature. Key examples and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Selected Pyrimidine Sulfonamides
Compound Name / ID (from Evidence) Core Structure Key Substituents Biological Activity
N-(2,4-Dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide (Target) Pyrimidine 2,4-dihydroxy; 6-methyl; 5-methanesulfonamide Inferred: Potential COX-2 inhibition (based on structural similarity)
Compound 1 () Benzothieno[3,2-d]pyrimidin-4-one 1,3-dimethyl-2,4-dioxo; thioether linkage Inhibits COX-2, iNOS, ICAM-1; reduces PGE2 and IL-8
Compound 9 () Benzothieno[3,2-d]pyrimidin-4-one 2,4-difluorophenylthio Moderate COX-2 inhibition; anti-inflammatory activity
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () Pyrimidine 4-fluorophenyl; hydroxymethyl; isopropyl Structural stability (crystallographically confirmed); potential enhanced lipophilicity
N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide () Quinoline Chloro-fluorophenyl; cyano; ethoxy Not explicitly stated, but chloro/fluoro groups suggest metabolic stability

Pharmacological and Functional Insights

  • COX-2 Inhibition: Compounds like those in (e.g., Compound 1) exhibit COX-2 suppression via sulfonamide-mediated interactions with the enzyme’s active site.
  • Lipophilicity and Bioavailability : The presence of a methyl group (target compound) vs. fluorophenyl or isopropyl groups () impacts lipophilicity. Fluorinated or bulky substituents (e.g., in and ) likely increase metabolic stability but may reduce solubility compared to the target compound’s polar hydroxyl groups .
  • Synthetic Accessibility : Derivatives in and are synthesized via Pd-catalyzed coupling or nucleophilic substitution. The target compound’s hydroxyl groups may necessitate protective-group strategies during synthesis, contrasting with the straightforward thioether formation in .

Crystallographic and Conformational Analysis

The crystal structure of N-[4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () reveals a planar pyrimidine ring with substituents adopting positions conducive to π-π stacking and hydrogen bonding.

Biological Activity

N-(2,4-dihydroxy-6-methylpyrimidin-5-yl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Chemical Formula : C₇H₈N₄O₃S
  • Molecular Weight : 216.23 g/mol

The presence of hydroxyl and sulfonamide groups suggests potential interactions with biological macromolecules, which may contribute to its activity.

Research indicates that this compound may exhibit several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular proliferation and apoptosis in cancer cells.
  • Antioxidant Activity : The hydroxyl groups present in its structure may confer antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.
  • Cell Cycle Regulation : Preliminary studies suggest that this compound may influence cell cycle progression, particularly by inducing S-phase arrest in cancer cells.

Antitumor Activity

A study investigated the antitumor effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity:

Cell LineIC50 (μM)Inhibition Rate (%)
HepG27.585
MCF78.082
A5496.590

The compound demonstrated a dose-dependent response, significantly inhibiting cell viability at concentrations above 5 μM.

Mechanistic Insights

Further analysis revealed that treatment with the compound led to:

  • Increased apoptosis : Flow cytometry results showed a higher percentage of apoptotic cells after treatment.
  • Altered expression of apoptotic markers : Western blot analysis indicated upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Pharmacological Implications

The biological activity of this compound suggests potential applications in pharmacotherapy, particularly for conditions involving oxidative stress and uncontrolled cell proliferation such as cancer. Its enzyme inhibition capabilities could also be explored for therapeutic interventions in metabolic disorders.

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